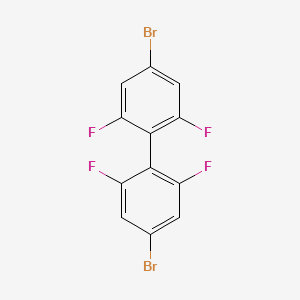

4,4'-Dibromo-2,2',6,6'-tetrafluoro-1,1'-biphenyl

Description

Properties

CAS No. |

646508-02-3 |

|---|---|

Molecular Formula |

C12H4Br2F4 |

Molecular Weight |

383.96 g/mol |

IUPAC Name |

5-bromo-2-(4-bromo-2,6-difluorophenyl)-1,3-difluorobenzene |

InChI |

InChI=1S/C12H4Br2F4/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H |

InChI Key |

ADCSPEGAURPUJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)C2=C(C=C(C=C2F)Br)F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl typically involves the bromination and fluorination of biphenyl derivatives. One common method includes the reaction of biphenyl with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete halogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or dehalogenated products .

Scientific Research Applications

Applications in Materials Science

1. Polymer Science

4,4'-Dibromo-2,2',6,6'-tetrafluoro-1,1'-biphenyl is used as a monomer or additive in the synthesis of high-performance polymers. Its fluorinated structure imparts desirable characteristics such as:

- Chemical Resistance : Enhanced resistance to solvents and chemicals.

- Thermal Stability : Maintains performance under high-temperature conditions.

These properties make it suitable for applications in coatings and films that require durability and stability.

2. Flame Retardants

Due to its brominated structure, this compound has been investigated for use as a flame retardant in various materials. Studies indicate that brominated compounds can effectively reduce flammability by interfering with the combustion process. This makes this compound a candidate for use in textiles and plastics.

Applications in Electronics

1. Electronic Components

The compound has been explored for its potential use in electronic components due to its dielectric properties. It can serve as an insulating material in capacitors and other electronic devices where low dielectric loss is critical.

2. Photovoltaic Cells

Research has shown that fluorinated biphenyl compounds can enhance the efficiency of organic photovoltaic cells by improving charge transport properties. The incorporation of this compound into photovoltaic materials may lead to improved energy conversion efficiencies.

Pharmaceutical Applications

1. Drug Development

The unique structural characteristics of this compound have led to its exploration in drug development. Its ability to modulate biological activity makes it a valuable scaffold for synthesizing new pharmaceutical agents.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer activity against various cancer cell lines. A study published in Journal of Medicinal Chemistry highlighted the synthesis of fluorinated biphenyl derivatives that demonstrated significant cytotoxic effects on cancer cells while maintaining low toxicity to normal cells .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Materials Science | High-performance polymers | Chemical resistance and thermal stability |

| Flame Retardants | Textiles and plastics | Reduced flammability |

| Electronics | Insulating materials for electronic components | Low dielectric loss |

| Photovoltaic Cells | Enhancing efficiency of organic solar cells | Improved charge transport |

| Pharmaceuticals | Drug development (anticancer agents) | Significant cytotoxic effects on cancer cells |

Mechanism of Action

The mechanism by which 4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Halogenated biphenyls exhibit diverse applications and properties depending on substituent patterns. Below is a detailed comparison:

Structural and Electronic Properties

Key Observations :

- Electron-withdrawing effects : Fluorine and bromine substituents lower the HOMO-LUMO gap, enhancing charge transport in electronic applications .

- Steric effects : Ortho-fluorine atoms in the target compound reduce rotational freedom, favoring planar configurations critical for π-conjugation in OLEDs .

Biological Activity

4,4'-Dibromo-2,2',6,6'-tetrafluoro-1,1'-biphenyl (DBTFB) is a synthetic organic compound characterized by its unique molecular structure and halogenated biphenyl framework. This compound has garnered attention in various fields of research, particularly in toxicology and environmental science due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with DBTFB, including its mechanisms of action, effects on cellular systems, and relevant case studies.

- Molecular Formula : C12H4Br2F4

- Molecular Weight : 383.96 g/mol

- CAS Number : 646508-02-3

Mechanisms of Biological Activity

The biological activity of DBTFB is primarily attributed to its ability to interact with cellular components and influence various biochemical pathways. The following mechanisms have been identified:

- Endocrine Disruption : DBTFB has been shown to exhibit properties that may interfere with endocrine functions. Studies suggest that halogenated biphenyls can bind to hormone receptors, leading to altered hormonal signaling pathways.

- Oxidative Stress Induction : Research indicates that DBTFB can induce oxidative stress in cells. This stress is often linked to the generation of reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids.

- Apoptosis and Cell Cycle Arrest : DBTFB has been implicated in the induction of apoptosis (programmed cell death) and cell cycle arrest in various cell lines. These effects are mediated through pathways involving p53 activation and caspase cascades.

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of DBTFB:

Case Studies

Several case studies have highlighted the biological implications of DBTFB exposure:

- Case Study 1 : A study on zebrafish embryos exposed to DBTFB revealed significant developmental malformations at concentrations as low as 0.1 µM. The study concluded that exposure during critical developmental windows could lead to long-term physiological effects.

- Case Study 2 : In vitro studies using HepG2 cells demonstrated that DBTFB exposure resulted in increased apoptosis rates, with a notable increase in caspase-3 activity at concentrations above 10 µM. This suggests a potential mechanism for liver toxicity associated with halogenated biphenyls.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4,4'-Dibromo-2,2',6,6'-tetrafluoro-1,1'-biphenyl, and how can intermediates be characterized?

- Methodology :

- Lithiation-Electrophilic Substitution : Use selective monolithiation of dibromobiaryls (e.g., 4,4'-dibromobiphenyl) with n-butyllithium in microflow systems to ensure controlled reaction conditions. Subsequent halogenation or fluorination steps can introduce fluorine substituents .

- Characterization : Employ NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) to confirm intermediate structures. X-ray crystallography (as demonstrated for analogous biphenyl derivatives) resolves stereochemical ambiguities .

Q. How can the crystal structure and electronic properties of this compound be determined experimentally?

- Methodology :

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and packing interactions. For example, similar halogenated biphenyls exhibit Br⋯Br and C–H⋯F interactions influencing crystal symmetry .

- Spectroscopic Analysis : UV-Vis and fluorescence spectroscopy assess electronic transitions. Polar solvents may stabilize charge-transfer states in fluorinated systems .

Q. What safety protocols are essential for handling halogenated biphenyl derivatives?

- Guidelines :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Store at 2–8°C to minimize thermal degradation .

- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid skin contact due to potential halogenated aromatic hydrocarbon toxicity .

Advanced Research Questions

Q. How can microflow systems optimize selective functionalization of dibromobiaryls?

- Methodology :

- Precision Control : Microflow reactors enable rapid mixing and precise temperature modulation (e.g., −78°C for lithiation), reducing side reactions. Sequential electrophile addition (e.g., fluorinating agents) allows stepwise substitution .

- Case Study : 4,4'-Dibromobiphenyl derivatives were functionalized with >90% yield using microflow techniques, avoiding over-lithiation .

Q. What DFT-based strategies predict the electronic structure and reactivity of this compound?

- Methodology :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for halogenated systems. Basis sets like 6-311G(d,p) capture polarization effects .

- Applications :

- Reactivity : Simulate electrophilic aromatic substitution (Br/F) using Fukui indices.

- Non-Covalent Interactions : AIM (Atoms in Molecules) analysis quantifies halogen bonding (Br⋯F) and π-stacking .

Q. How can environmental persistence and bioaccumulation risks be assessed for polyhalogenated biphenyls?

- Methodology :

- Degradation Studies : Conduct photolysis (UV light) and hydrolysis (pH 3–11) experiments. GC-MS monitors debromination products .

- Bioaccumulation : Use log Kow (octanol-water partition coefficient) measurements. High bromine/fluorine content correlates with log Kow >5, indicating bioaccumulation potential .

Q. What role could this compound play in designing functional materials (e.g., catalysts or COFs)?

- Methodology :

- Ligand Synthesis : Bromine/fluorine substituents enhance steric and electronic tuning of phosphine ligands for transition-metal catalysts (e.g., Ru or Pd complexes) .

- Covalent Organic Frameworks (COFs) : Halogenated biphenyls serve as linkers for C–C coupling reactions. For example, iodinated analogs form COFs via Suzuki-Miyaura cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.